molecular formula C10H11N3OS B13697345 5-(2-Methoxy-6-methylphenyl)-1,3,4-thiadiazol-2-amine

5-(2-Methoxy-6-methylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13697345
M. Wt: 221.28 g/mol
InChI Key: BRDFJURSKHNJFU-UHFFFAOYSA-N
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Description

5-(2-Methoxy-6-methylphenyl)-1,3,4-thiadiazol-2-amine: (MFCD22564135) is a chemical compound with a molecular formula of C10H11N3OS. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methoxy-6-methylphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions may vary depending on the specific reagents and solvents used, but common conditions include heating the reaction mixture to reflux temperatures for several hours .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Methoxy-6-methylphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .

Scientific Research Applications

Chemistry: In chemistry, 5-(2-Methoxy-6-methylphenyl)-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules. It is also studied for its potential as a ligand in coordination chemistry .

Biology: In biological research, this compound is investigated for its potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases. Its unique structure allows for the design of molecules with specific biological activities .

Industry: In the industrial sector, this compound is used in the development of new materials with desirable properties, such as improved thermal stability and conductivity .

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-6-methylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

  • 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
  • 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
  • 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Comparison: Compared to its similar compounds, 5-(2-Methoxy-6-methylphenyl)-1,3,4-thiadiazol-2-amine exhibits unique properties due to the presence of both methoxy and methyl groups on the phenyl ring. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other thiadiazole derivatives .

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

5-(2-methoxy-6-methylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H11N3OS/c1-6-4-3-5-7(14-2)8(6)9-12-13-10(11)15-9/h3-5H,1-2H3,(H2,11,13)

InChI Key

BRDFJURSKHNJFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC)C2=NN=C(S2)N

Origin of Product

United States

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